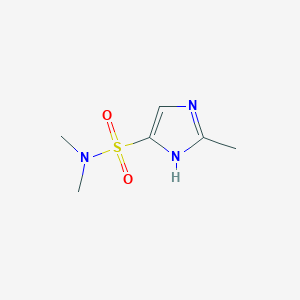

N,N,2-trimethyl-1H-imidazole-5-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O2S |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

N,N,2-trimethyl-1H-imidazole-5-sulfonamide |

InChI |

InChI=1S/C6H11N3O2S/c1-5-7-4-6(8-5)12(10,11)9(2)3/h4H,1-3H3,(H,7,8) |

InChI Key |

QTSXWKTYSNIKBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of a compound.

¹H NMR would be used to identify the number and types of hydrogen atoms. For N,N,2-trimethyl-1H-imidazole-5-sulfonamide, one would expect to see distinct signals for the imidazole (B134444) ring proton, the N-methyl protons on the sulfonamide group, and the C-methyl protons on the imidazole ring. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm their connectivity.

¹³C NMR provides information about the carbon skeleton. Unique signals would be expected for each carbon atom in the imidazole ring, the methyl carbons, and the sulfonamide-bearing carbon.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, confirming the final structural assignment of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique would be used to verify the molecular formula of this compound as C₆H₁₁N₃O₂S.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for this compound would be expected to show characteristic absorption bands for:

The S=O stretching vibrations of the sulfonamide group, typically appearing as two strong bands.

C=N and C=C stretching vibrations within the imidazole ring.

C-H stretching and bending vibrations for the methyl groups and the imidazole ring.

Chromatographic Purity Assessment Techniques (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) would be used to separate the target compound from any impurities or starting materials. A validated HPLC method would show a single major peak for the pure compound, and its retention time would be a characteristic property under specific conditions (e.g., column type, mobile phase, flow rate).

Thin-Layer Chromatography (TLC) is a simpler, rapid technique used to monitor the progress of a reaction and for preliminary purity checks. The compound would appear as a single spot on the TLC plate with a characteristic retention factor (Rƒ) for a given solvent system.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods are used to elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a compound like N,N,2-trimethyl-1H-imidazole-5-sulfonamide, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry) and to calculate various molecular properties. nih.govresearchgate.net The process typically involves selecting a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) that provides a good balance between accuracy and computational cost. researchgate.netarabjchem.org

These calculations yield precise information on geometric parameters. The optimized geometrical parameters obtained through DFT are often validated by comparing them with experimental data from techniques like X-ray diffraction, if available. researchgate.netdntb.gov.ua

Table 1: Representative Molecular Properties Calculable by DFT for this compound This table is illustrative of the types of data generated from DFT calculations.

| Parameter | Description |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, S=O). |

| Bond Angles (°) | |

| The angle formed between three connected atoms (e.g., O-S-O). | |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define the molecule's conformation. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule resulting from charge distribution. |

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry, indicating its stability. |

Frontier Molecular Orbital (FMO) theory is used to explain and predict the chemical reactivity of molecules. libretexts.orgpku.edu.cn The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netacadpubl.eu

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Analysis of the distribution of these orbitals across the molecular structure of this compound would reveal the most probable sites for nucleophilic and electrophilic attack, and explain the charge transfer interactions taking place within the molecule. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for a Heterocyclic Sulfonamide This table illustrates typical data obtained from FMO analysis.

| Property | Typical Value Range (eV) | Significance |

| EHOMO | -5.0 to -7.0 | Represents the ionization potential; higher energy indicates a better electron donor. |

| ELUMO | -1.0 to -2.5 | Represents the electron affinity; lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | 3.0 to 5.0 | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. acadpubl.eu |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, which is typically a protein or enzyme. arabjchem.org For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. nih.gov Sulfonamide-containing molecules are known to target enzymes like carbonic anhydrase, making it a plausible subject for such studies. mdpi.comnih.gov

The simulation places the ligand into the binding site of the target and evaluates different poses based on a scoring function, which estimates the binding affinity. The output includes a binding energy score (commonly in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.govrsc.orgnih.gov

Table 3: Example Output from a Molecular Docking Simulation This table shows representative data from a docking study of a sulfonamide inhibitor.

| Parameter | Example Result | Interpretation |

| Binding Energy | -9.2 kcal/mol | A lower (more negative) score indicates a stronger, more favorable binding affinity. nih.gov |

| Hydrogen Bonds | Gln92, His68 | Identifies key residues involved in stabilizing the complex through specific H-bond interactions. rsc.org |

| Hydrophobic Interactions | Val121, Leu199, Pro203 | Shows contacts with nonpolar residues that contribute to binding stability. nih.gov |

| Inhibitor Constant (Ki) | 0.3 µM | A predicted measure of the concentration needed to inhibit the enzyme's activity. mdpi.com |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are key strategies in drug discovery that could be applied to this compound.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target. researchgate.net Using information from molecular docking, SBDD aims to design or optimize a compound to fit perfectly within the target's binding site, maximizing potency and selectivity. If the structure of a target for this compound is known, SBDD could be used to strategically modify its imidazole (B134444) or sulfonamide moieties to improve interactions with key amino acid residues.

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target is unknown. nih.gov This approach uses the structural information from a set of known active ligands to develop a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. Such a model could be used to screen virtual libraries for new compounds with similar properties or to guide the modification of this compound to better fit the pharmacophore requirements.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors—numerical values representing the physicochemical properties of the molecules—to their activity. scispace.comijpsonline.com

For a series of imidazole-sulfonamide analogs, a QSAR model could be developed to predict the activity of this compound. nih.gov Descriptors can be categorized as electronic (e.g., dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). ijpsonline.com A validated QSAR model can be a powerful tool for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for the desired biological effect. jbclinpharm.org

Table 4: Common Molecular Descriptors Used in QSAR Studies This table lists typical descriptors that would be calculated for QSAR modeling.

| Descriptor Type | Example Descriptor | Description |

| Electronic | Dipole Moment | Measures the molecule's overall polarity. |

| Thermodynamic | SlogP | Represents the hydrophobicity (water-octanol partition coefficient). scispace.com |

| Structural | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. scispace.com |

| Topological | T_N_O_5 | A count of nitrogen and oxygen atoms separated by five bonds. scispace.com |

| Steric | Molar Refractivity (MR) | Relates to the molecular volume and polarizability. ijpsonline.com |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex can provide deep insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. ajchem-a.comresearchgate.net

Simulations lasting for nanoseconds or longer can confirm whether the interactions predicted by docking are maintained over time. rsc.orgnih.gov Analysis of the MD trajectory provides data on the system's structural stability and dynamics.

Table 5: Key Analyses in Molecular Dynamics Simulations This table summarizes common analyses performed on MD simulation results.

| Analysis | Description |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the overall stability of the complex. rsc.orgajchem-a.com |

| RMSF (Root Mean Square Fluctuation) | Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. rsc.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation to assess interaction stability. nih.gov |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the complex exposed to the solvent, which can provide insights into conformational changes and binding. rsc.org |

Virtual Screening and Chemoinformatic Library Design

The application of computational and theoretical chemistry has become an indispensable tool in modern drug discovery and development. For a molecule such as this compound, these in silico methods offer a powerful approach to explore its therapeutic potential through virtual screening and the design of chemoinformatic libraries. These strategies allow for the rapid assessment of large collections of compounds against biological targets, prioritizing those with the highest likelihood of desired activity and guiding the synthesis of novel, more potent derivatives.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into structure-based and ligand-based approaches. When the three-dimensional structure of the target is known, structure-based methods like molecular docking are employed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rjb.ro For a compound like this compound, docking studies would involve computationally placing it into the active site of a relevant target to predict its binding affinity and interaction patterns.

In cases where the 3D structure of the target is unknown, ligand-based methods are utilized. These approaches rely on the knowledge of molecules that are active against the target of interest. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are common. alliedacademies.org A QSAR model for a series of imidazole-sulfonamide analogs would correlate their chemical structures with their biological activities, allowing for the prediction of activity for untested compounds. nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, which can then be used to screen for other molecules that share this arrangement. researchgate.net

Chemoinformatic library design leverages computational methods to create focused collections of molecules with a high probability of activity against a specific target or target family. nih.gov Starting with a core scaffold like this compound, a virtual library can be generated by systematically modifying its constituent parts. For instance, different substituents could be computationally added to the imidazole ring or the sulfonamide nitrogen to explore the structure-activity landscape.

The design of such libraries often incorporates principles of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure that the designed molecules have favorable pharmacokinetic properties. nih.gov Computational tools can predict properties such as solubility, membrane permeability, and potential toxicity, helping to filter out compounds that are likely to fail in later stages of drug development.

For example, a virtual screening campaign could be initiated to identify potential inhibitors of a target enzyme, such as carbonic anhydrase, a known target for sulfonamides. rsc.orgmdpi.com A library of compounds containing the imidazole-sulfonamide scaffold could be docked into the active site of carbonic anhydrase IX, a tumor-associated isozyme. rsc.org The results of such a docking study could be presented in a table, ranking the compounds based on their predicted binding affinities.

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Analog-1 | -9.2 | His94, His96, His119, Thr199, Thr200 |

| Analog-2 | -8.8 | His94, Gln92, Thr199 |

| Analog-3 | -8.5 | His96, Val121, Leu198 |

| Analog-4 | -8.1 | His94, Thr200 |

| This compound (Reference) | -7.5 | His94, Thr199 |

Furthermore, the design of a chemoinformatic library based on the this compound scaffold would involve the selection of building blocks based on diversity and desired physicochemical properties. The characteristics of such a library can be summarized in a table.

| Property | Range | Average |

|---|---|---|

| Molecular Weight (g/mol) | 250-500 | 375.5 |

| LogP | 1.0-4.0 | 2.8 |

| Hydrogen Bond Donors | 1-3 | 2 |

| Hydrogen Bond Acceptors | 3-6 | 5 |

| Rotatable Bonds | 2-7 | 4 |

Structure Activity Relationship Sar Investigations for N,n,2 Trimethyl 1h Imidazole 5 Sulfonamide

Impact of N,N-Dimethyl Substitution on Sulfonamide Activity and Selectivity

The substitution pattern on the sulfonamide nitrogen atom is a well-established determinant of biological activity. In the case of N,N,2-trimethyl-1H-imidazole-5-sulfonamide, the presence of two methyl groups on the sulfonamide nitrogen (an N,N-disubstituted or tertiary sulfonamide) has profound implications for its molecular properties and potential biological function.

Unlike primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamides, N,N-dimethylsulfonamides lack an acidic proton on the nitrogen atom. This structural feature prevents the formation of an anion at physiological pH and eliminates the ability of the sulfonamide nitrogen to act as a hydrogen bond donor, a critical interaction for the classical mechanism of antibacterial sulfonamides which act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS). Consequently, the N,N-dimethyl substitution typically abolishes this type of antibacterial activity.

However, this modification is a common strategy in drug design for targeting other classes of proteins. The primary advantages of the N,N-dimethyl moiety include:

Increased Metabolic Stability : N-substituted and N,N-disubstituted sulfonamides are generally robust and not susceptible to phase I or phase II metabolism, which can increase the half-life and duration of action of a compound. researchgate.net

Modulation of Physicochemical Properties : The dimethyl groups increase lipophilicity, which can influence cell permeability, oral absorption, and distribution within the body.

Altered Receptor Interactions : By removing the hydrogen bond donating capacity, the N,N-dimethyl group forces different binding orientations within a target active site. The activity becomes dependent on hydrogen bonding with the sulfonyl oxygens and hydrophobic or van der Waals interactions from the methyl groups.

For instance, in the development of endothelin antagonists, N,N-dimethylsulfonamide derivatives were explored, indicating the utility of this group in designing modulators for receptor systems where the classic sulfonamide SAR does not apply.

Role of the Imidazole (B134444) 2-Methyl Group in Ligand-Target Interactions

The methyl group at the 2-position of the imidazole ring introduces specific steric and electronic effects that significantly influence how the ligand interacts with its target.

Steric Hindrance : The 2-methyl group is a sterically bulky substituent. Its presence adjacent to one of the ring nitrogens can hinder the ability of the imidazole ring to bind to a target protein. researchgate.net Studies on the binding of imidazole derivatives to metmyoglobin showed that 2-methylimidazole (B133640) was unable to form stable complexes, unlike imidazole and 4-methylimidazole, likely due to steric clash with the protein surface. nih.gov This steric effect can prevent optimal orientation of the ligand in a binding pocket, thereby reducing affinity and potency. nih.gov

Electronic Effects : The methyl group is weakly electron-donating, which can subtly alter the electronic distribution within the imidazole ring. This can influence the pKa of the ring nitrogens and their propensity to engage in hydrogen bonding or metal coordination.

Conformational Changes : In certain contexts, such as metal complexes with antitumor activity, the introduction of a methyl group on the imidazole ring has been shown to reduce activity. This has been attributed to the deformation of the imidazole's planar structure, which may be crucial for interactions such as π–π stacking with aromatic residues in a binding site. nih.gov

Therefore, the 2-methyl group in this compound is predicted to play a restrictive role, potentially conferring selectivity for targets that can accommodate its bulk or where this steric influence is advantageous for achieving a specific binding mode.

Significance of the Sulfonamide Position (e.g., 5-position of imidazole) for Biological Efficacy

The regiochemistry of substituents on a heterocyclic ring is paramount for biological activity. The placement of the sulfonamide group at the 5-position of the imidazole ring, as opposed to other positions like C2 or C4, defines the spatial orientation of this critical functional group and thus dictates its potential interactions with a biological target.

Recent research on imidazole-based sulfonamides as activin receptor-like kinase 5 (ALK5) inhibitors provides a compelling example of this principle. In these studies, it was discovered that introducing the sulfonamide group at the 2-position of the imidazole ring led to a significant increase in inhibitory activity. openaccesspub.org This suggests that the active site of ALK5 has a specific sub-pocket that favorably accommodates the sulfonamide moiety when it projects from the C2 position.

Table 1: Impact of Sulfonamide Position on ALK5 Kinase Inhibition

| Compound Series | Sulfonamide Position | Biological Activity | Reference |

|---|---|---|---|

| Imidazole Derivatives | 2-position | Significantly increased inhibitory activity | openaccesspub.org, |

Substituent Effects on the Imidazole Ring and Their Influence on Biological Profile

Electronic Effects : The biological activity of sulfonamides can be highly dependent on the electronic nature of substituents. Studies on antibacterial imidazole sulfonamides have shown that compounds with resonance electron-withdrawing groups (like a nitro group) on an attached aromatic ring exhibit greater activity than those with electron-donating groups (like methyl or methoxy). This is a common theme in drug design, where modulating the electron density of the core scaffold can enhance interactions with the target protein.

Lipophilicity and Bulk : The addition of various substituents affects the molecule's lipophilicity, which in turn influences its solubility, permeability, and pharmacokinetic properties. The nature and size of substituents can also introduce steric hindrance or create new contact points with a receptor.

In the context of this compound, the ring is substituted with a methyl group (at C2) and the sulfonamide group (at C5). The remaining positions (N1 and C4) are unsubstituted, leaving potential sites for metabolism or for further synthetic modification to probe their impact on activity.

Correlating Structural Modifications with Changes in Potency, Selectivity, and Mechanistic Pathways

The biological profile of this compound is a composite of the individual structural features discussed. Modifying any of these features can be correlated with predictable changes in potency, selectivity, and mechanism.

Potency : Potency is often linked to the binding affinity of a ligand for its target. Based on the available data for related compounds, the potency of this specific molecule could be attenuated by two factors: the N,N-dimethyl group, which prevents hydrogen bond donation, and the 2-methyl group, which can cause steric hindrance. nih.gov However, if the target has a suitable hydrophobic pocket to accommodate these methyl groups, potency could be maintained or even enhanced.

Selectivity : Selectivity often arises from unique structural features that favor binding to one target over another. The steric bulk of the 2-methyl group could be a key driver of selectivity, preventing the molecule from binding to receptors with tighter active sites while allowing interaction with those that have a complementary pocket. Similarly, the specific 5-positioning of the sulfonamide group provides a distinct interaction vector that would be highly selective for appropriately structured targets.

Table 2: Summary of Predicted SAR for this compound

| Structural Feature | Modification | Predicted Impact on Biological Profile | Rationale |

|---|---|---|---|

| Sulfonamide Group | N,N-Dimethyl vs. NH₂ or NHR | Loss of classical antibacterial activity; increased metabolic stability; altered receptor binding. | Lacks acidic proton; prevents H-bond donation; blocks metabolic N-acetylation. researchgate.net |

| Imidazole Ring | 2-Methyl Group vs. H | Decreased binding affinity for sterically constrained targets; potential for increased selectivity. | Steric hindrance can prevent optimal ligand-target interaction. researchgate.netnih.gov |

| Imidazole Ring | 5-Sulfonamide vs. 2-Sulfonamide | Altered potency and target selectivity. | Regioisomerism presents the functional group in a different spatial orientation, critical for binding. openaccesspub.org |

| Imidazole Ring | Additional Substituents (e.g., EWG vs. EDG) | Modulation of electronic properties and potency. | Electron-withdrawing groups (EWGs) often enhance activity in related sulfonamide series. |

Future Research Directions and Unexplored Avenues

Exploration of Novel Biological Targets for N,N,2-trimethyl-1H-imidazole-5-sulfonamide and Derivatives

The inherent structural features of the imidazole (B134444) and sulfonamide moieties suggest a broad range of potential biological targets. Historically, these individual components have been shown to interact with a variety of enzymes and receptors. Future research should focus on a systematic exploration of novel biological targets for this compound and its analogs.

Initial investigations could center on enzymes that are known to be inhibited by related structures. For instance, various sulfonamide-containing compounds are well-established inhibitors of carbonic anhydrases (CAs) , which are implicated in diseases like glaucoma and cancer. nih.govmdpi.com A novel series of tri-aryl imidazole derivatives bearing a benzene (B151609) sulfonamide moiety has been designed for their selective inhibitory activity against human carbonic anhydrase (hCA) IX and XII isoforms. mdpi.com

Another key area of exploration is in the realm of protein kinases , which are crucial regulators of cellular processes and are often dysregulated in cancer. The BRAFV600E mutation, for example, is found in various malignant tumors, and developing potent inhibitors is a significant therapeutic goal. nih.gov Imidazole derivatives have been designed as potential BRAF V600E inhibitors. nih.gov

Furthermore, the imidazole sulfonamide scaffold could be investigated for its potential to inhibit enzymes involved in metabolic diseases. For example, α-glucosidase and α-amylase are key targets in the management of diabetes, and novel sulfonamide derivatives have been designed as multi-target antidiabetic agents. nih.govrsc.org The antibacterial potential of this scaffold is also significant, as sulfonamides are known to inhibit dihydropteroate (B1496061) synthetase in bacteria, and imidazole derivatives have shown a wide range of antimicrobial activities. nih.govnih.gov

| Derivative Class | Potential Biological Target | Therapeutic Area | Reported Activity (Examples) |

|---|---|---|---|

| Tri-aryl Imidazole Sulfonamides | Carbonic Anhydrase IX and XII | Anticancer | Potent and selective inhibition with Ki values in the micromolar range. mdpi.com |

| 4-(1H-imidazol-5-yl)pyridin-2-amine Derivatives | BRAFV600E Kinase | Anticancer | IC50 values as low as 32 nM. nih.gov |

| Novel Imidazole and Benzimidazole (B57391) Sulfonamides | Bacterial Enzymes | Antibacterial | Promising activity against both Gram-positive and Gram-negative bacteria. nih.gov |

| Sulfonamide Derivatives with Imine Linker | α-Glucosidase and α-Amylase | Antidiabetic | Excellent inhibitory potential against α-glucosidase with IC50 values around 19-25 μM. nih.govrsc.org |

Development of Advanced Synthetic Strategies for Complex Analogs

To explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic strategies is crucial. These strategies should allow for the generation of a diverse library of complex analogs with modifications at various positions of the imidazole ring and the sulfonamide group.

One promising approach is the use of multi-component reactions (MCRs) . For instance, a one-pot, single-step MCR has been successfully employed to synthesize tri-aryl imidazole-benzene sulfonamide hybrids. mdpi.com This strategy allows for the rapid assembly of complex molecules from simple starting materials, which is highly efficient for generating chemical diversity.

Another avenue is the development of modular synthetic routes that allow for the late-stage functionalization of the core scaffold. This could involve techniques such as C-H activation to introduce various substituents onto the imidazole ring. Furthermore, the synthesis of sulfondiimidamides, which are double aza-variants of sulfonamides, presents an exciting opportunity to create novel analogs with potentially unique biological properties. nih.gov A two-step synthesis of sulfondiimidamides has been described, which could be adapted for the modification of this compound. nih.gov

The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition, can be used to create hybrid molecules by linking the imidazole sulfonamide scaffold to other pharmacophores. mdpi.com This can lead to the development of compounds with dual or enhanced biological activities.

Integration of Artificial Intelligence and Machine Learning in Imidazole Sulfonamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel imidazole sulfonamide derivatives. These computational tools can be applied at various stages of the drug discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed analogs of this compound. researchgate.net By training ML algorithms on datasets of known imidazole sulfonamides and their activities, these models can identify key structural features that are important for therapeutic efficacy.

Virtual screening can be employed to screen large chemical libraries for compounds that are likely to bind to a specific biological target. nih.gov ML-based scoring functions can improve the accuracy of predicting binding affinities, thus prioritizing candidates for experimental testing. nih.gov

De novo drug design utilizes generative ML models to create entirely new molecules with desired properties. nih.gov These models can be trained on the structural features of known active imidazole sulfonamides to generate novel candidates based on the this compound scaffold.

Furthermore, AI and ML can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process. jocpr.com

| AI/ML Application | Description | Impact on Imidazole Sulfonamide Discovery |

|---|---|---|

| QSAR Modeling | Develops predictive models based on the relationship between chemical structure and biological activity. researchgate.net | Guides the design of more potent analogs of this compound. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits for a specific target. nih.gov | Efficiently identifies new imidazole sulfonamide candidates for further investigation. |

| De Novo Design | Generates novel molecular structures with desired pharmacological properties using generative models. nih.gov | Creates innovative imidazole sulfonamide derivatives that may not be conceived through traditional methods. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of compounds. jocpr.com | Reduces the rate of late-stage failures by identifying compounds with unfavorable properties early on. |

Investigating Multi-Target Ligand Design Based on the this compound Scaffold

Complex diseases such as cancer, diabetes, and neurodegenerative disorders often involve multiple biological pathways. nih.govresearchgate.net Designing ligands that can modulate multiple targets simultaneously offers a promising therapeutic strategy. The sulfonamide scaffold is an excellent candidate for the development of multi-target agents due to its broad bioactivity and versatile structure. researchgate.net

The this compound scaffold can serve as a foundation for designing multi-target ligands. This can be achieved by incorporating pharmacophoric features that are recognized by different biological targets into a single molecule. For instance, by combining elements known to inhibit both a protein kinase and a carbonic anhydrase, it may be possible to develop a dual-action anticancer agent.

The design of such multi-target ligands requires a deep understanding of the structural biology of the intended targets and the SAR of the imidazole sulfonamide scaffold. Computational methods, including molecular docking and molecular dynamics simulations, will be instrumental in designing and optimizing these multi-target agents.

Application of this compound as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for target identification, validation, and understanding the physiological roles of proteins. A chemical probe should ideally have high affinity and selectivity for its target. nih.gov

This compound and its derivatives could be developed into valuable chemical probes. To achieve this, the core scaffold would need to be functionalized with reporter tags, such as fluorescent dyes or biotin, to allow for the visualization and isolation of the target protein. For example, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes for tumors. mdpi.com

Alternatively, the scaffold could be modified to include a photoreactive group, creating a photo-affinity probe that can be used to covalently label the target protein upon UV irradiation, facilitating its identification by mass spectrometry. The development of such chemical probes would not only advance our understanding of the biological roles of the targets of this compound but also aid in the discovery of new therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.